4-Methyl-2-(2-propoxyethoxy)aniline
Overview
Description
4-Methyl-2-(2-propoxyethoxy)aniline is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of aniline, characterized by the presence of a methyl group at the 4-position and a 2-(2-propoxyethoxy) substituent on the benzene ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-propoxyethoxy)aniline typically involves the following steps:
Nitration of 4-methylphenol: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.
Reduction of nitro group: The nitro group in 4-methyl-2-nitrophenol is reduced to an amino group, resulting in 4-methyl-2-aminophenol.
Etherification: The amino group is then protected, and the phenolic hydroxyl group undergoes etherification with 2-bromoethyl propyl ether to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-propoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-2-(2-propoxyethoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In biochemical assays and as a probe for studying enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-ethoxyethoxy)aniline: Similar structure but with an ethoxy group instead of a propoxy group.
4-Methyl-2-(2-methoxyethoxy)aniline: Contains a methoxy group instead of a propoxy group.
4-Methyl-2-(2-butoxyethoxy)aniline: Features a butoxy group instead of a propoxy group.
Uniqueness
4-Methyl-2-(2-propoxyethoxy)aniline is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. The propoxyethoxy group provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
4-methyl-2-(2-propoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-9-10(2)4-5-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDERGRIXJVIWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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